Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and a carboxylate functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications.
The compound is synthesized through various methods in organic chemistry, often involving the modification of existing pyrazole derivatives. It is noted for its potential as an intermediate in the synthesis of more complex molecules with biological activity.
Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride can be classified as:
The synthesis of methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride typically involves several steps, including:
Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride has a molecular formula of and a molecular weight of approximately 174.59 g/mol. The structure features:
Key structural data includes:
Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride can undergo various chemical reactions:
Typical reaction conditions include:
The mechanism of action for compounds like methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride largely depends on their application in biological systems. For instance:
Research indicates that pyrazole derivatives can exhibit anti-inflammatory, anti-cancer, and antimicrobial activities through these mechanisms.
Methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride serves several important roles in scientific research:
Transition metal catalysis enables efficient construction of the pyrazole ring, a key step in synthesizing methyl 4-methyl-1H-pyrazole-3-carboxylate hydrochloride. Silver-mediated [3+2] cycloadditions using N-isocyanoiminotriphenylphosphorane as a stable "CNN" building block have demonstrated exceptional regioselectivity for 3,5-disubstituted pyrazoles. This method couples terminal alkynes under mild conditions (room temperature, 24 h), achieving yields of 71–92% with broad functional group tolerance [5]. The silver catalyst activates alkyne intermediates, directing cyclization to favor the 1H-pyrazole-3-carboxylate regioisomer essential for subsequent functionalization.
Copper-catalyzed sydnone-alkyne cycloadditions provide an alternative route through a one-pot, three-step protocol. This method leverages arylglycine precursors to generate sydnones in situ, followed by copper(I)-mediated ring closure to form 1,4-disubstituted pyrazole cores. The reaction’s regiochemical outcome is modulated by electronic effects of substituents, ensuring precise positioning of the C4-methyl group [5]. For sterically congested substrates, ruthenium NHC-phosphine complexes facilitate dehydrogenative coupling of 1,3-diols with hydrazines, yielding 4-methylpyrazole derivatives via acceptorless dehydrogenation—a process generating only water and H₂ as byproducts [5].
Table 1: Comparative Analysis of Cycloaddition Methodologies
Method | Catalyst System | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
Ag-mediated [3+2] | Ag₂O/PPh₃ | RT, 24 h | 71–92 | >20:1 (3,5-subst.) |
Cu-catalyzed sydnone | CuI, DIPEA | 80°C, 8 h | 65–78 | 1,4-substitution |
Ru-catalyzed coupling | Ru₃(CO)₁₂/NHC-phosphine | 120°C, 12 h | 70–85 | 1,4-disubstituted |
Continuous-flow reactors with heterogeneous catalysts enhance the scalability of pyrazole synthesis. Palladium-supported alumina (Pd/Al₂O₃) systems enable efficient cyclization of hydrazine derivatives with β-ketoesters at elevated pressures (5–10 bar) and temperatures (150–180°C). This approach reduces reaction times from hours to minutes while maintaining yields >85% [8]. The fixed-bed configuration facilitates catalyst recycling (>15 cycles) without significant loss of activity, as leaching is minimized through covalent Pd–support interactions.
Silica-immobilized acid catalysts (e.g., sulfonic acid-functionalized SBA-15) promote solvent-free dehydrative cyclization in microfluidic systems. Precise temperature control (100–120°C) and residence time adjustment (2–5 min) suppress byproduct formation, improving the purity of the pyrazole carboxylate intermediate. This method is particularly effective for acid-sensitive substrates preceding hydrochloride salt formation [8].
Regioselective N1-methylation is critical for directing the tautomeric equilibrium toward the biologically relevant 1H-pyrazole form. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) under biphasic conditions (toluene/KOH) achieves >95% N-methylation at 60°C. The hydrophobic environment of PTC enhances nucleophilicity at pyrazole nitrogen, minimizing O-alkylation byproducts [8].
Esterification employs diazomethane or dimethyl carbonate as methylating agents. Diazomethane in anhydrous diethyl ether converts 4-methyl-1H-pyrazole-3-carboxylic acid to its methyl ester quantitatively within 1 h at 0°C. For safer alternatives, dimethyl carbonate with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) under supercritical CO₂ conditions (100°C, 50 bar) delivers 88–92% conversion. The latter method eliminates carcinogenic risks associated with diazomethane while maintaining regiochemical fidelity [6] [8].
Table 2: Esterification Agents and Performance
Reagent | Catalyst/Additive | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
Diazomethane | None | Et₂O, 0°C, 1 h | >99 | 98.5 |
Dimethyl carbonate | DBU, scCO₂ | 100°C, 50 bar, 4 h | 88–92 | 97.2 |
Methyl iodide | K₂CO₃, DMF | 60°C, 12 h | 75–80 | 95.1 |
Crystallization of the hydrochloride salt requires precise solvent polarity control to ensure stoichiometric protonation. Ethanol/ethyl acetate mixtures (1:3 v/v) facilitate high-yield (90–95%) salt formation by optimizing ionic dissociation during acidification with HCl gas. Counterion exchange using tetrabutylammonium chloride (TBACl) in dichloromethane replaces residual acetate or sulfate ions, enhancing crystallinity [8].
Cooling crystallization (−20°C) from saturated isopropanol solutions yields needles with superior flow properties. X-ray diffraction confirms that the hydrochloride salt adopts a monoclinic P2₁/c lattice stabilized by N–H⁺···Cl⁻ hydrogen bonds. This packing mode minimizes hygroscopicity, critical for long-term storage stability [8].
Table 3: Hydrochloride Crystallization Optimization
Solvent System | Acid Source | Temperature | Crystal Form | Yield (%) |
---|---|---|---|---|
EtOH/EtOAc (1:3) | HCl (g) | 0°C | Needles | 90–95 |
Isopropanol | Conc. HCl | −20°C | Plates | 85–88 |
Acetonitrile | Acetyl chloride | 25°C | Amorphous | 78 |
Solvent-free mechanochemical synthesis achieves near-quantitative yields in pyrazole ring formation. Ball-milling of ethyl acetoacetate with methylhydrazine sulfate in the presence of K₂CO₃ (5 mol%) at 30 Hz for 20 min delivers 4-methyl-1H-pyrazole-3-carboxylic acid intermediates. Subsequent esterification with dimethyl carbonate under vapor pressure eliminates organic solvents, reducing E-factor (environmental factor) by 87% compared to solution-phase routes [10].
Ultrasound irradiation (20 kHz, 500 W) accelerates cyclocondensation in aqueous ethanol, completing reactions in 10–12 min. Cavitation-induced micro-mixing enhances mass transfer, allowing 0.1 M substrate concentrations without byproduct formation. This protocol conserves energy input by 60% and aligns with atom economy principles by avoiding protective groups .
Magnetic Fe₃O₄@SiO₂–Pd nanocatalysts enable regioselective C–H carboxylation of 4-methylpyrazoles under CO₂ atmosphere (1 atm, 80°C). The catalyst is recovered quantitatively via external magnets and reused >12 times with consistent activity (TON > 4,800). Surface silanol groups prevent Pd leaching, maintaining >99.9% metal retention per cycle [8].
Ionogel-confined copper(I) species in [BMIM]PF₆ matrices facilitate oxidative esterification in continuous flow. The system operates at 50°C with 0.5 mol% catalyst loading, converting carboxylic acids directly to methyl esters using O₂ as a terminal oxidant. The ionic liquid environment stabilizes Cu⁺ species, ensuring 98% catalyst recovery through liquid–liquid extraction [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1